molecular formula C15H10N2O3 B2937213 6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione CAS No. 354120-96-0

6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No. B2937213
CAS RN: 354120-96-0
M. Wt: 266.256
InChI Key: UNBYRRRFRXRQPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione” were not found, there are general methods for synthesizing pyrazolo[3,4-b]pyridine compounds. One such method involves the condensation of N(1) substituted 5-aminopyrazoles with 1,3-bis-electrophilic three-carbon synthons . Another method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst .

Scientific Research Applications

Synthesis and Chemical Properties

Facile Michael-type Addition and Synthesis of Derivatives

A study by Patel and Dholakiya (2013) detailed an economical and efficient synthesis method for producing 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols, characterizing the compounds via physical, spectroscopic, and elemental analysis (Patel & Dholakiya, 2013).

Photoluminescent Conjugated Polymers

Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, showcasing their potential for electronic applications due to their strong photoluminescence and photochemical stability (Beyerlein & Tieke, 2000).

Antioxidant and Immunomodulatory Activities

Evaluation of Antioxidant and DNA Damage Protective Effects

Patel et al. (2014) synthesized 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones-based derivatives and evaluated their in-vitro cytotoxicity, antioxidant, and DNA damage protective effects, indicating significant antioxidant activity and protective effect against DNA damage (Patel et al., 2014).

Novel Synthesis Methods

Domino Condensation and Allylic Hydroxylation

Maity and Pramanik (2013) reported the synthesis of fused pyrrole derivatives through domino condensation, followed by annulation and allylic hydroxylation, offering insights into novel synthesis pathways for related compounds (Maity & Pramanik, 2013).

Molecular Structure Analysis

Conformational Studies

Studies like those by Caracelli et al. (2010) have focused on the molecular structure and conformational analysis of pyrrolidine-2,5-dione derivatives, providing a foundation for understanding the chemical and physical properties of such compounds (Caracelli et al., 2010).

Future Directions

While specific future directions for “6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione” were not found, research into pyrazolo[3,4-b]pyridine compounds is ongoing, with potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

6-(3-acetylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c1-9(18)10-4-2-5-11(8-10)17-14(19)12-6-3-7-16-13(12)15(17)20/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBYRRRFRXRQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

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